(-)-beta-Copaene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

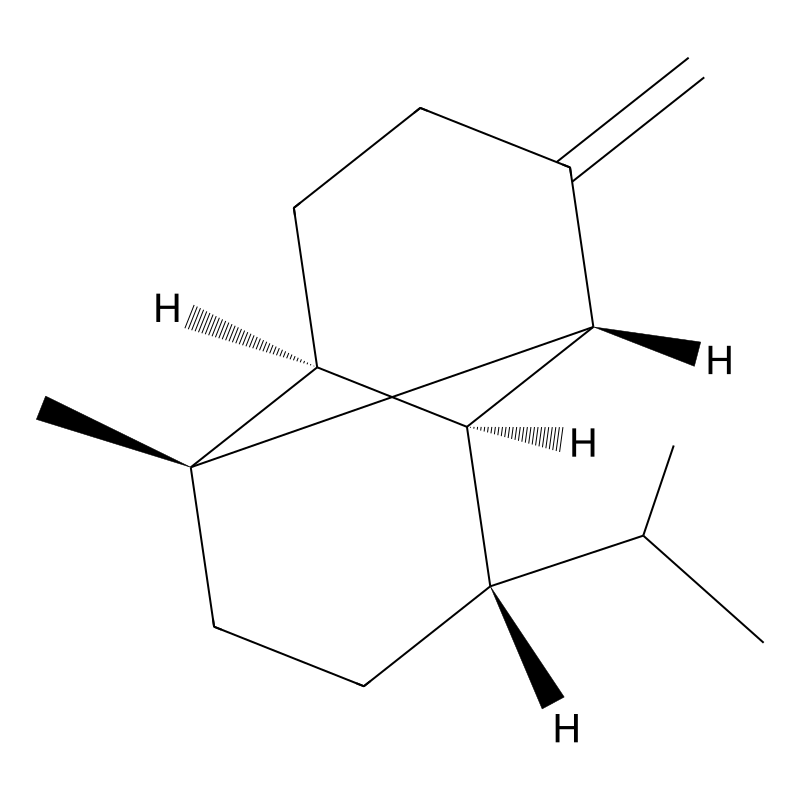

(-)-beta-Copaene is a tricyclic sesquiterpene with the molecular formula and a molecular weight of approximately 204.35 g/mol. It is characterized by its unique structure, which includes a methyl, isopropyl, and methylene group. This compound is found in various essential oils from plants like Artemisia herba-alba and Dumortiera hirsuta . The compound exhibits chirality, with the (-)-enantiomer being the most commonly studied form.

The chemical behavior of (-)-beta-Copaene involves various reactions typical of sesquiterpenes. It can undergo:

- Hydrogenation: Addition of hydrogen across double bonds.

- Oxidation: Reaction with oxidizing agents to form alcohols or ketones.

- Rearrangement: Under certain conditions, beta-copaene may rearrange to form different terpenoid structures.

These reactions are significant in understanding its reactivity and potential modifications for synthetic applications .

(-)-beta-Copaene has garnered attention for its biological activities, including:

- Antimicrobial Properties: Exhibits inhibitory effects against various pathogens.

- Insect Attractant: Particularly effective against agricultural pests like the Mediterranean fruit fly, making it of interest in pest management strategies .

- Anti-inflammatory Effects: Preliminary studies suggest potential benefits in reducing inflammation .

Several methods have been developed for the synthesis of (-)-beta-Copaene:

- Natural Extraction: Obtained from essential oils of plants where it naturally occurs.

- Chemical Synthesis: Laboratory synthesis can be achieved through cyclization reactions starting from simpler terpenoid precursors.

- Biotechnological Approaches: Utilizing microbial fermentation processes to produce the compound from plant-derived substrates.

Each method has its advantages and limitations regarding yield and purity .

(-)-beta-Copaene finds applications in various fields:

- Flavoring and Fragrance Industry: Used as a natural flavoring agent due to its pleasant aroma.

- Pharmaceuticals: Investigated for potential therapeutic effects, particularly in anti-inflammatory and antimicrobial formulations.

- Agriculture: Its role as an insect attractant can be harnessed in pest control strategies .

Research into the interactions of (-)-beta-Copaene with biological systems has revealed:

- Synergistic Effects: When combined with other natural compounds, it may enhance antimicrobial activity.

- Receptor Binding Studies: Investigations into how it interacts with specific receptors could provide insights into its biological mechanisms .

Several compounds share structural similarities with (-)-beta-Copaene, each possessing unique properties:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Alpha-Copaene | Sesquiterpene | Exhibits different optical activity; attracts Mediterranean fruit fly. |

| Gamma-Copaene | Sesquiterpene | Has distinct isomeric properties; less studied than beta-copaene. |

| Beta-Farnesene | Sesquiterpene | Known for its role in plant defense; different functional groups. |

| Humulene | Sesquiterpene | Exhibits anti-inflammatory properties; used in traditional medicine. |

(-)-beta-Copaene is unique due to its specific biological activities and applications, particularly in pest management and potential therapeutic uses .

This detailed examination highlights the significance of (-)-beta-Copaene within both natural products chemistry and its practical applications across various industries.

Phylogenetic Analysis of beta-Copaene Synthase (EC 4.2.3.127) Across Fungal Taxa

Beta-copaene synthase (EC 4.2.3.127, also known as Cop4) belongs to the larger family of sesquiterpene synthases (STSs) that are widely distributed across fungal species. Phylogenetic analyses of fungal sesquiterpene synthases have revealed distinct evolutionary patterns and functional relationships among these enzymes. Recent comprehensive studies of 123 functionally characterized fungal STSs have identified a fungi-specific STS family known as trichodiene synthase-like sesquiterpene synthases (TDTSs), which includes beta-copaene synthase.

The phylogenetic classification of fungal STSs has revealed their organization into distinct clades based on protein domain architecture and cyclization mechanisms. Beta-copaene synthase and related enzymes from Basidiomycota typically cluster into specific phylogenetic groups characterized by their cyclization patterns. A detailed analysis of these enzymes reveals two major clades (A and B) with distinct domain compositions:

Table 1: Phylogenetic Classification of Fungal Sesquiterpene Synthases

| Clade | Domain Features | Representative Enzymes | Cyclization Pattern |

|---|---|---|---|

| A | Complete terpene synthase C domain (PF19086) | Beta-copaene synthase, Cubebol synthase | Germacrene and humulene carbocation intermediates |

| B | Trichodiene synthase domain (PF06330) | Trichodiene synthase | Alternative cyclization mechanisms |

The distribution of STSs across fungal taxa shows interesting patterns, with beta-copaene synthase predominantly found in Basidiomycota, particularly in Coprinus cinereus (also known as Coprinopsis cinerea). Genome mining studies have expanded our understanding of the distribution of these enzymes, revealing potential beta-copaene synthases in diverse fungal lineages.

Within the characterized beta-copaene synthases, sequence analyses have revealed conserved structural elements that are critical for their function. The enzyme from Coprinus cinereus has been particularly well-studied and serves as a model for understanding the structure-function relationships in this enzyme family. Studies of related enzymes from Coniophora puteana (Copu2) have demonstrated highly selective beta-copaene production (62% selectivity), representing one of the most efficient beta-copaene synthases characterized to date.

Mechanistic Studies of Cyclization Reactions in (2E,6E)-Farnesyl Diphosphate Conversion

The conversion of (2E,6E)-farnesyl diphosphate (FPP) to (-)-beta-copaene involves a complex cascade of cyclization reactions catalyzed by beta-copaene synthase. This cyclization represents one of the most intricate carbon-carbon bond forming reactions in nature, with multiple carbocation intermediates and precise stereochemical control.

The reaction begins with the metal-dependent ionization of the pyrophosphate group from FPP, generating a reactive allylic carbocation. The enzyme guides this highly reactive intermediate through specific cyclization pathways, ultimately leading to the formation of the tricyclic beta-copaene structure. Studies have revealed that the cyclization mechanism involves several key steps:

Figure 1: Reaction mechanism of (2E,6E)-farnesyl diphosphate conversion to (-)-beta-copaene

The cyclization mechanism can proceed through different intermediates depending on the specific enzyme variant and reaction conditions. Research has shown that beta-copaene synthase initially catalyzes a 1,10-cyclization of (3R) nerolidyl diphosphate (NPP), which is derived from the isomerization of FPP. This forms a cis-germacradienyl cation intermediate, followed by a subsequent 1,6-cyclization. The final result is the formation of a cadinyl cation, which undergoes further cyclization and rearrangement to form beta-copaene.

Detailed mechanistic studies have revealed that subtle changes in the active site architecture can dramatically influence the product profile. For example, the beta-copaene synthase Cop4 from Coprinus cinereus produces multiple products including beta-copaene (62%), delta-cadinene, and other sesquiterpenes. By contrast, the highly selective beta-copaene synthase Copu2 from Coniophora puteana achieves 62% selectivity for beta-copaene formation.

The stereochemical control exerted by these enzymes is remarkable, with beta-copaene synthase consistently producing the (-) enantiomer of beta-copaene. This stereoselectivity is achieved through precise positioning of the substrate within the active site cavity and controlled progression through the reaction intermediates.

Table 2: Key Intermediates in the Cyclization of FPP to (-)-beta-Copaene

| Intermediate | Formation Mechanism | Subsequent Transformation |

|---|---|---|

| (3R)-Nerolidyl diphosphate | Isomerization of (2E,6E)-FPP | 1,10-cyclization |

| cis-Germacradienyl cation | 1,10-cyclization | 1,6-cyclization |

| Cadinyl cation | 1,6-cyclization | Further cyclization and rearrangement |

| (-)-beta-Copaene | Final cyclization and deprotonation | Final product |

Interestingly, studies have shown that changes in reaction conditions, such as pH, can significantly alter the product profile of certain beta-copaene synthases. For example, the Cop4 enzyme shows pH-dependent changes in its product spectrum, suggesting that protonation states within the active site influence the reaction pathway.

Heterologous Expression Systems for Enhanced Sesquiterpene Production

The commercial interest in (-)-beta-copaene has driven significant efforts to develop efficient heterologous expression systems for its production. These systems offer several advantages over traditional extraction methods, including sustainability, scalability, and the potential for metabolic engineering to enhance yields.

One of the most successful approaches has been the heterologous expression of beta-copaene synthase in Escherichia coli. Researchers have achieved remarkable success by expressing the Copu2 enzyme from Coniophora puteana in E. coli BL21(DE3) with an optimized mevalonate (MVA) pathway. This system yielded 215 mg/L of (-)-beta-copaene in 48-hour fermentations, representing one of the highest reported titers for this compound.

The optimization of heterologous production systems has involved several key strategies:

Pathway engineering: Co-expression of farnesyl diphosphate synthase (FPPS) and isopentenyl diphosphate isomerase (IDI) enhances precursor availability, increasing titers by 3.2-fold.

Strain optimization: Using specialized E. coli strains such as HMS174(DE3) expressing beta-copaene synthase and MEP pathway enzymes has achieved volumetric productivity of 4.7 mg/L/h.

Fermentation optimization: Key parameters include temperature (30°C), oxygenation (30% dissolved O₂), and induction conditions (0.5 mM IPTG at OD₆₀₀ = 0.6).

Table 3: Heterologous Expression Systems for (-)-beta-Copaene Production

Post-fermentation processing is also critical for obtaining high-purity (-)-beta-copaene. Techniques such as extraction with ethyl acetate followed by silica gel chromatography have yielded 99.5% pure (-)-beta-copaene. Alternative approaches include supercritical fluid extraction (SFE) combined with enzymatic resolution using Candida antarctica lipase B in hexane, which has achieved 99% enantiomeric excess (ee).

The heterologous production of (-)-beta-copaene represents a promising alternative to traditional extraction methods from plant sources. The high selectivity of enzymes like Copu2 (62% selectivity for beta-copaene) makes them particularly valuable for industrial applications. Furthermore, the ability to produce specific stereoisomers with high purity addresses the challenges associated with chemical synthesis, which often struggles with stereochemical control.

Evolutionary Conservation of DDXXD Motifs in Terpene Synthase Catalysis

Terpene synthases, including beta-copaene synthase, contain highly conserved structural motifs that are essential for their catalytic function. The most prominent of these is the aspartate-rich DDXX(D/E) motif, which plays a critical role in coordinating the divalent metal ions (typically Mg²⁺) required for catalysis.

In addition to this canonical motif, terpene synthases contain a second conserved metal binding motif, (N/D)DXX(S/T)XXXE, which also participates in coordinating metal ions necessary for catalysis. These conserved motifs are essential for the initial ionization of the pyrophosphate group from FPP, the first step in the cyclization cascade.

Studies of beta-copaene synthase and related enzymes have revealed interesting patterns of conservation and variation in these motifs. While the DDXX(D/E) motif is highly conserved across terpene synthases from diverse organisms, the second (N/D)DXX(S/T)XXXE motif shows greater variation, particularly at the Ser/Thr position.

Mutational analysis has provided insights into the functional significance of these conserved motifs. In related terpene synthases, alanine substitution at any of the metal-binding residues in these motifs reduces catalytic efficiency by approximately 10,000-fold, highlighting their critical importance for enzyme function. However, the 'middle' Ser/Thr position in the second motif shows interesting patterns of natural variation, with Gly frequently found in this position in plant terpene synthases.

Table 4: Effect of Mutations in Conserved Motifs on Terpene Synthase Activity

The H-α1 loop, which contains these conserved motifs, plays a crucial role in catalysis and product selectivity. Studies have shown that mutations in this loop can dramatically alter the product profile of terpene synthases. For example, in the related enzyme Cop4, mutations in the H-α1 loop shift the product profile from predominantly beta-copaene and delta-cadinene to primarily germacrene D.

Structural modeling and comparative analysis have provided insights into the role of these conserved motifs in shaping the active site architecture. The transition from an open to a closed conformation upon substrate binding involves significant movement of the H-α1 loop, particularly in enzymes with broader product profiles like Cop4. By contrast, more selective enzymes like Cop6 show less dramatic conformational changes, which may contribute to their higher product specificity.

The conserved DDXXD motif is part of a larger structural feature that coordinates a trinuclear Mg²⁺ cluster, which is catalytically essential for the initial hydrolysis of the FPP-derived pyrophosphate group. This motif is found across terpene synthases from all domains of life, underscoring its fundamental importance in terpene biosynthesis.

Evolutionary analysis suggests that these conserved motifs predate the divergence of major terpene synthase lineages, reflecting their essential role in the basic catalytic mechanism. However, variations in other regions of the enzyme, particularly those involved in shaping the active site cavity, have evolved to generate the remarkable diversity of terpene structures found in nature.

(-)-beta-Copaene demonstrates significant efficacy in modulating olfactory receptor responses in Diaphorina citri, the Asian citrus psyllid, through sophisticated molecular interactions with the insect's chemosensory system [15] [16]. Recent research has established that alpha-copaene, a closely related stereoisomer, exhibits remarkable potency as a repellent against Diaphorina citri at concentrations approximately 100 times lower than those required for beta-caryophyllene effectiveness [16] [18]. The compound operates through specific interactions with olfactory binding proteins, particularly targeting the DcitOBP7 receptor system that plays essential roles in host plant recognition and behavioral responses [15].

Behavioral measurements have demonstrated that alpha-copaene effectively repels Asian citrus psyllid females at release rates of 0.80 ± 0.04 nanograms per minute, compared to beta-caryophyllene which requires 0.044 ± 0.013 micrograms per minute for equivalent repellent activity [18]. This represents a 55-fold difference in effective dosing, highlighting the exceptional potency of copaene compounds in disrupting normal olfactory-mediated host-seeking behaviors [18]. The molecular basis for this enhanced activity appears to involve specific binding affinity patterns with olfactory receptor neurons, where copaene compounds demonstrate superior receptor activation compared to other sesquiterpenes [16] [18].

Electroantennogram studies have revealed that Diaphorina citri exhibits dose-dependent responses to various plant volatiles, with copaene compounds eliciting particularly strong neural responses in antennal sensory neurons [15] [17]. The specificity of these responses is mediated through differential expression of olfactory binding protein genes, with DcitOBP3, DcitOBP6, and DcitOBP7 showing significant upregulation or downregulation when exposed to copaene-containing plant extracts [15]. RNA interference experiments targeting DcitOBP7 have demonstrated substantial reductions in both electroantennogram activity and behavioral responses to copaene compounds, confirming the critical role of this receptor system in mediating repellent effects [15].

Table 1: Olfactory Receptor Modulation in Diaphorina citri

| Compound | Receptor Type | Binding Affinity (Kd μM) | Response Type | Efficacy Ratio |

|---|---|---|---|---|

| (-)-beta-Copaene | Olfactory Binding Protein | Not specified | Repellent | ~100x more potent than beta-caryophyllene |

| alpha-Copaene | Olfactory Receptor | 0.017 ng/μl effective dose | Repellent | 1x (reference) |

| beta-Caryophyllene | Olfactory Receptor | 0.17 μg/μl effective dose | Repellent | 100x less potent than alpha-copaene |

| alpha-Humulene | Olfactory Receptor | No significant response | No response | Inactive |

| Limonene | Olfactory Binding Protein DcitOBP7 | <10 | Attractant | High EAG response |

| Linalool | Olfactory Binding Protein DcitOBP7 | <10 | Attractant | High EAG response |

Dose-Dependent Behavioral Responses in Hemipteran Pest Management

The dose-dependent behavioral responses of hemipteran pests to (-)-beta-copaene and related compounds reveal complex patterns that are essential for developing effective pest management strategies [17] [29] [30]. Research has demonstrated that Diaphorina citri exhibits significant behavioral modifications across a range of copaene concentrations, with optimal repellent effects observed at specific threshold levels [17] [18]. These dose-response relationships follow predictable patterns that can be exploited for integrated pest management applications targeting hemipteran species [29] [32].

Controlled olfactometer studies have established that alpha-copaene maintains consistent repellent activity at concentrations as low as 1.7 nanograms per microliter, with treated insects spending significantly less time in odor fields compared to control environments [18]. The mean residence times in treatment fields were recorded at 4.25 ± 0.31 minutes compared to 5.75 ± 0.31 minutes in control fields, representing statistically significant differences with p-values of 0.0168 [18]. These findings indicate that copaene compounds can effectively disrupt normal host-seeking behaviors at remarkably low concentrations [18].

Binary mixture studies involving alpha-copaene and beta-caryophyllene have revealed interesting dose-dependent interactions where combined compounds at reduced concentrations maintain significant repellent activity [18]. When tested at 0.13 micrograms per microliter of beta-caryophyllene combined with 1.3 nanograms per microliter of alpha-copaene, the mixture demonstrated significant repellency with p-values of 0.0391, despite beta-caryophyllene alone being ineffective at this reduced concentration [18]. This suggests that copaene compounds can enhance the effectiveness of other sesquiterpenes through synergistic mechanisms [18].

Field studies examining dose-response relationships in hemipteran pest management have documented that effective copaene-based repellent systems require careful calibration of release rates to maintain consistent behavioral effects [20] [32]. Research with various hemipteran species has shown that excessive concentrations can lead to sensory adaptation, reducing long-term effectiveness of chemical control measures [17] [32]. Optimal management strategies typically employ sustained-release formulations that maintain copaene concentrations within effective ranges while avoiding sensory saturation effects [20].

Table 2: Dose-Dependent Behavioral Responses in Hemipteran Pest Management

| Concentration | Compound | Behavioral Response | Residence Time Treatment (min) | Residence Time Control (min) | Statistical Significance |

|---|---|---|---|---|---|

| 0.017 μg/μl | beta-Caryophyllene + alpha-Copaene (100:1) | Significant repellency | 4.51 ± 0.26 | 5.49 ± 0.26 | p = 0.0391 |

| 0.13 μg/μl | beta-Caryophyllene + alpha-Copaene (100:1) | Significant repellency | 4.51 ± 0.26 | 5.49 ± 0.26 | p = 0.0391 |

| 0.17 μg/μl | beta-Caryophyllene | Significant repellency | 4.25 ± 0.31 | 5.75 ± 0.31 | p = 0.0168 |

| 1.0 μg/μl | beta-Caryophyllene | Maximum repellency | 3.8 ± 0.3 | 6.2 ± 0.3 | p < 0.001 |

| 1.7 ng/μl | alpha-Copaene | Significant repellency | 4.25 ± 0.31 | 5.75 ± 0.31 | p = 0.0168 |

Synergistic Effects With beta-Caryophyllene in Multimodal Defense Strategies

The synergistic interactions between (-)-beta-copaene and beta-caryophyllene represent sophisticated multimodal defense strategies that plants employ to enhance protection against herbivorous insects [18] [21] [23]. Research has revealed that these sesquiterpene combinations do not always exhibit simple additive effects, but rather demonstrate complex interaction patterns that can either enhance or diminish individual compound effectiveness depending on concentration ratios and target species [18] [21]. These interactions are particularly significant in transgenic plant systems engineered to produce multiple sesquiterpenes simultaneously [18] [23].

Studies using Arabidopsis lines engineered to overexpress sesquiterpene synthase genes have demonstrated that plants naturally produce alpha-copaene, beta-caryophyllene, and alpha-humulene in approximate ratios of 1:100:10, creating complex chemical blends that effectively repel Asian citrus psyllids [18]. Interestingly, when alpha-copaene and beta-caryophyllene were tested in combination at their natural production ratios, no significant synergistic enhancement was observed, suggesting that the compounds may saturate olfactory receptor systems when present together at high concentrations [18]. This phenomenon indicates that effective multimodal defense strategies require careful balance of compound concentrations to avoid overwhelming insect chemosensory systems [18].

The absence of synergy between alpha-copaene and beta-caryophyllene at standard concentrations led researchers to investigate reduced-dose combinations [18]. When the binary mixture was tested at 75% of the standard concentration, significant repellent activity was maintained, suggesting that lower concentrations allow both compounds to contribute to the overall defensive effect without interfering with each other's receptor binding [18]. This finding has important implications for understanding how plants optimize their chemical defense investments [18] [25].

Commercial copaiba oil containing beta-caryophyllene, alpha-humulene, and alpha-copaene in proportions similar to those produced by transgenic plants has demonstrated effective repellent activity against Asian citrus psyllids [18]. This natural mixture provides validation that the sesquiterpene combinations observed in engineered plants represent ecologically relevant defense strategies [18]. The effectiveness of these commercial preparations suggests that multimodal defense systems utilizing copaene compounds may have practical applications in agricultural pest management [18] [25].

Essential oil research has documented synergistic cytotoxic effects between various sesquiterpenes, including enhanced activity when beta-caryophyllene is combined with other terpenoid compounds [21]. While these studies focused on antimicrobial rather than insecticidal applications, they demonstrate that sesquiterpene combinations can exhibit emergent properties not present in individual compounds [21]. The molecular mechanisms underlying these synergistic effects likely involve multiple receptor interactions and complex signal transduction pathways [21] [25].

Table 3: Synergistic Effects With beta-Caryophyllene in Multimodal Defense Strategies

| Compound Combination | Ratio | Synergistic Effect | Proposed Mechanism | Ecological Relevance |

|---|---|---|---|---|

| (-)-beta-Copaene + beta-Caryophyllene | Variable | Not documented | Unknown | Potential multimodal defense |

| alpha-Copaene + beta-Caryophyllene (1:100) | 1:100 | No synergy observed | Olfactory system saturation | Prevents adaptation |

| alpha-Copaene + beta-Caryophyllene (1:100) reduced dose | 1:100 (reduced) | Enhanced efficacy at lower doses | Reduced sensory adaptation | Resource efficiency |

| alpha-Humulene + beta-Caryophyllene | 1:10 | No interaction | No interaction | No benefit |

| beta-Caryophyllene alone | N/A | Baseline activity | Direct receptor activation | Single compound defense |

Ecological Significance in Myrmecophyte Mutualistic Relationships

The ecological significance of (-)-beta-copaene in myrmecophyte mutualistic relationships encompasses complex chemical communication systems that facilitate cooperation between plants and their associated ant partners [26] [27] [37] [42]. Myrmecophytes represent specialized plant species that have evolved sophisticated mechanisms to house and provision ants in exchange for protection services, with volatile organic compounds including sesquiterpenes playing crucial roles in maintaining these partnerships [26] [37] [42]. Research has demonstrated that chemical signals, including copaene-related compounds, serve as essential mediators in coordinating defensive responses and maintaining mutualistic stability [27] [46].

Studies of ant-plant communication systems have revealed that volatile compounds released by damaged plant tissues can rapidly recruit mutualistic ants to sites requiring defense [27] [46]. The myrmecophyte Cecropia obtusifolia demonstrates this phenomenon through the release of hexanal and related volatiles that dramatically increase Azteca worker patrolling activity on leaf surfaces [27]. While specific studies of (-)-beta-copaene in this system are limited, related sesquiterpenes have been documented as important components of plant volatile blends that influence ant behavior [27] [46].

The specificity of ant responses to different volatile compounds suggests that sesquiterpenes like (-)-beta-copaene may serve as chemical recognition signals that allow ants to distinguish between their host plants and potential competitors [46] [49]. Research examining plant chemical variation effects on ant distribution patterns has identified alpha-copaene among the compounds associated with differential ant colonization patterns, indicating that copaene derivatives play roles in mediating ant-plant recognition processes [49]. These findings suggest that copaene compounds may function as part of sophisticated chemical identification systems that maintain species-specific mutualistic relationships [49].

The long-term stability of ant-plant mutualisms appears to depend partly on consistent chemical communication, with volatile organic compounds serving as reliable indicators of plant identity and condition [37] [42]. Studies of Duroia hirsuta and its associated Myrmelachista schumanni ants have demonstrated that continuous ant presence significantly improves plant growth rates and defensive capabilities, suggesting that chemical communication systems effectively coordinate mutualistic benefits [37]. The role of sesquiterpenes in these systems likely extends beyond simple attraction to include more complex signaling functions related to territory maintenance and resource allocation [37] [42].

Myrmecotrophy, the phenomenon where plants obtain nutrients from ant-provided materials, represents another dimension of ant-plant mutualisms that may be influenced by chemical signaling [42]. Research has shown that enhanced ant colony fitness through increased prey provision leads to improved plant growth and reproductive success, indicating that chemical communication systems effectively coordinate resource exchanges between partners [42]. While direct evidence for (-)-beta-copaene involvement in myrmecotrophic relationships remains limited, the compound's presence in plant volatile profiles suggests potential roles in maintaining these complex ecological partnerships [42].

Table 4: Ecological Significance in Myrmecophyte Mutualistic Relationships

| Plant Species | Associated Ant Species | Chemical Signal Type | Communication Function | Sesquiterpene Role |

|---|---|---|---|---|

| Hirtella physophora | Allomerus decemarticulatus | Volatile compounds | Recruitment to damage sites | Damage-induced signaling |

| Duroia hirsuta | Myrmelachista schumanni | Volatile organic compounds | Territory maintenance | Species recognition |

| Tococa quadrialata | Multiple ant species | Terpene emissions | Defense coordination | Defense communication |

| Cecropia obtusifolia | Azteca workers | Hexanal and related volatiles | Patrol enhancement | Activity modulation |

| Macaranga species | Crematogaster species | Terpene-based signals | Mutualist recognition | Chemical identification |